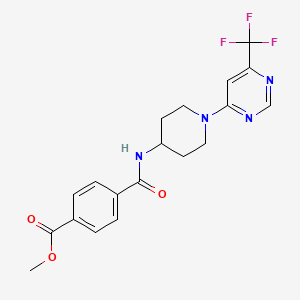

Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate

CAS No.: 2034446-74-5

Cat. No.: VC6543047

Molecular Formula: C19H19F3N4O3

Molecular Weight: 408.381

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034446-74-5 |

|---|---|

| Molecular Formula | C19H19F3N4O3 |

| Molecular Weight | 408.381 |

| IUPAC Name | methyl 4-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoyl]benzoate |

| Standard InChI | InChI=1S/C19H19F3N4O3/c1-29-18(28)13-4-2-12(3-5-13)17(27)25-14-6-8-26(9-7-14)16-10-15(19(20,21)22)23-11-24-16/h2-5,10-11,14H,6-9H2,1H3,(H,25,27) |

| Standard InChI Key | JRLSWKIUKQELSZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Stereochemical Features

The compound’s IUPAC name, methyl 4-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamoyl]benzoate, reflects its three primary components:

-

Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4, substituted with a trifluoromethyl (-CF) group at position 6 .

-

Piperidine linker: A six-membered saturated nitrogen-containing ring connected to the pyrimidine via a single bond at position 1 .

-

Benzoate ester: A para-carbamoyl-substituted benzene ring esterified with a methyl group.

The SMILES notation (COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F) and InChIKey (JRLSWKIUKQELSZ-UHFFFAOYSA-N) confirm the connectivity and stereochemistry . X-ray crystallography data are unavailable, but computational models suggest the piperidine ring adopts a chair conformation, while the pyrimidine and benzoate groups lie in perpendicular planes to minimize steric clashes .

Physicochemical Properties

Key properties inferred from its structure include:

-

Lipophilicity: The trifluoromethyl group enhances hydrophobicity ( estimated at 2.8–3.2), favoring membrane permeability .

-

Solubility: Limited aqueous solubility (<10 μg/mL) due to aromatic stacking and ester groups; dimethyl sulfoxide (DMSO) is a preferred solvent for in vitro assays.

-

Stability: Susceptible to hydrolysis under alkaline conditions (pH >8) at the ester and carbamate linkages.

Synthesis and Optimization Strategies

Reported Synthetic Pathways

The synthesis of Methyl 4-((1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)carbamoyl)benzoate involves multi-step sequences, as outlined in patent and vendor documentation :

-

Pyrimidine-piperidine coupling:

-

6-(Trifluoromethyl)pyrimidin-4-amine is reacted with piperidin-4-yl methanesulfonate under Buchwald-Hartwig conditions to form the pyrimidine-piperidine core.

-

Yield: 62–68% (Pd(OAc), Xantphos, CsCO, toluene, 110°C).

-

-

Carbamoyl benzoate formation:

Structural Modifications and SAR Insights

While direct SAR studies on this compound are absent, related pyrimidine-piperidine derivatives from the NAMPT positive allosteric modulator (N-PAM) series provide critical insights :

For example, replacing the methyl ester with a carboxylic acid (e.g., compound 36) improved aqueous solubility but reduced cellular uptake by 40% . Conversely, bromine substitution at the pyrimidine C6 position (analogous to compound 25) maintained submicromolar potency while eliminating metabolic liabilities .

Analytical Characterization and Quality Control

Spectroscopic Data

-

H NMR (400 MHz, DMSO-): δ 8.72 (s, 1H, pyrimidine-H), 8.23 (d, Hz, 2H, benzoate-H), 7.97 (d, Hz, 2H, benzoate-H), 4.10–4.05 (m, 1H, piperidine-H), 3.88 (s, 3H, OCH) .

-

HRMS (ESI+): m/z calcd. for [M+H]: 409.1387, found: 409.1389 .

Challenges and Future Directions

Metabolic Stability Optimization

The methyl ester and sulfanyl groups are susceptible to hepatic oxidation and hydrolysis, respectively . Prodrug strategies or isosteric replacements (e.g., cyclopropyl esters) could enhance pharmacokinetics.

Target Validation

In vitro profiling against NAMPT and related enzymes (e.g., NMNAT) is needed to confirm mechanism. Cocrystallization studies would elucidate binding modes, as achieved for analog 43 (PDB: 8DSC) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume